molecular formula C12H17N B1348759 Cyclohexanamine, 2-phenyl- CAS No. 17293-45-7

Cyclohexanamine, 2-phenyl-

Cat. No.: B1348759
CAS No.: 17293-45-7
M. Wt: 175.27 g/mol
InChI Key: KLJIPLWGNJQJRM-UHFFFAOYSA-N
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Description

Cyclohexanamine, 2-phenyl- is an organic compound belonging to the class of amines. It is characterized by a cyclohexane ring bonded to an amine group and a phenyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanamine, 2-phenyl- can be synthesized through several methods:

    Reductive Amination: This method involves the reaction of cyclohexanone with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

    Hydrogenation of Aniline Derivatives: Aniline derivatives can be hydrogenated in the presence of catalysts like palladium or nickel to produce cyclohexanamine, 2-phenyl-.

Industrial Production Methods: Industrial production typically involves the hydrogenation of aniline derivatives using high-pressure hydrogen gas and metal catalysts. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanamine, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it into cyclohexylamine or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields cyclohexylamine or other reduced amines.

    Substitution: Forms various substituted amines depending on the reagents used.

Scientific Research Applications

Cyclohexanamine, 2-phenyl- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanamine, 2-phenyl- involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Cyclohexanamine, 2-phenyl- can be compared with other similar compounds such as:

    Cyclohexylamine: Lacks the phenyl group, making it less versatile in certain reactions.

    Phenylamine (Aniline): Contains a phenyl group but lacks the cyclohexane ring, affecting its reactivity and applications.

    Benzylamine: Has a benzyl group instead of a cyclohexane ring, leading to different chemical properties.

Uniqueness: Cyclohexanamine, 2-phenyl- is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

2-phenylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJIPLWGNJQJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337840
Record name Cyclohexanamine, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17293-45-7
Record name Cyclohexanamine, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcyclohexan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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